molecular formula C19H15N3O3S B2728965 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide CAS No. 851980-58-0

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide

Cat. No.: B2728965
CAS No.: 851980-58-0
M. Wt: 365.41
InChI Key: ZYWNZROYEFICCQ-UHFFFAOYSA-N
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Description

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide is a complex organic compound that combines the structural features of benzo[d]thiazole and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of 4,5-dimethylbenzo[d]thiazole-2-amine, which is then reacted with 4-oxo-4H-chromene-3-carbohydrazide under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole and chromene derivatives, such as:

Uniqueness

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide is unique due to its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-8-15-16(11(10)2)20-19(26-15)22-21-18(24)13-9-25-14-6-4-3-5-12(14)17(13)23/h3-9H,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWNZROYEFICCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=COC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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